(2-Amino-5-fluorophenyl)(morpholino)methanone
Description
(2-Amino-5-fluorophenyl)(morpholino)methanone is a fluorinated aromatic compound featuring a morpholino methanone group. Its molecular formula is C₁₁H₁₃FN₂O₂, with a molecular weight of 224.23 g/mol (calculated from the formula). The compound is commercially available with a purity of 97% and is offered in quantities ranging from 100 mg to 1 g . It is utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in drug discovery pipelines due to its structural versatility .
Key structural features include:
- A 2-amino-5-fluorophenyl group, which introduces electron-withdrawing (fluorine) and electron-donating (amine) effects.
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZLMDXESLDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241662 | |
| Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094449-18-9 | |
| Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094449-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2-Amino-5-fluorophenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and morpholine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Synthetic Route: The 2-fluoroaniline is first reacted with a carbonyl compound to form an intermediate, which is then treated with morpholine to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
(2-Amino-5-fluorophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Amino-5-fluorophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to derivatives with modifications in the aryl group, halogen substituents, or additional functional groups. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |
|---|---|---|---|---|---|---|
| (2-Amino-5-fluorophenyl)(morpholino)methanone | 1094449-18-9 | C₁₁H₁₃FN₂O₂ | 224.23 | -F (position 5), -NH₂ (position 2), morpholino | Not explicitly reported | Pharmaceuticals, agrochemicals |
| (2-Amino-5-chlorophenyl)(morpholino)methanone | N/A | C₁₁H₁₃ClN₂O₂ | 240.69 | -Cl (position 5) | Not reported | Research intermediate |
| (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | 395101-26-5 | C₁₃H₉BrFNO | 294.11 | -Br (position 5), 4-fluorophenyl | Chloroform (slight), methanol (slight), DMSO | Research chemical |
| 2-Amino-5-(4-fluorophenyl)-4-[(4-phenylpiperazinyl)methyl]-3-thienylmethanone | 1394867-58-3 | C₂₈H₂₅ClFN₃OS | 506.03 | Thienyl, piperazinyl, -Cl | Not reported | Complex ligand synthesis |
| (2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone | 2764731-40-8 | C₁₃H₁₄F₃NO₃ | 305.25 | -OCH₃, -CF₃ | Not reported | Not specified |
Key Differences and Research Findings
Halogen Substituent Effects
- Fluorine vs. Chlorine/Bromine: Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability and bioavailability compared to bulkier halogens like Cl or Br. For example, (2-Amino-5-chlorophenyl)(morpholino)methanone (CAS similarity: 0.96) has a higher molecular weight (240.69 g/mol) and may exhibit altered pharmacokinetics .
Aryl Group Modifications
- Phenyl vs. Thienyl/Piperazinyl : The introduction of a thienyl ring and piperazinyl group in CAS 1394867-58-3 increases molecular complexity and weight (506.03 g/mol), likely enhancing binding affinity in receptor-targeted applications .
Functional Group Additions
Biological Activity
(2-Amino-5-fluorophenyl)(morpholino)methanone, also known by its chemical structure C11H13FN2O, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, an amino group, and a morpholino moiety, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C11H13FN2O
- Molecular Weight : 220.23 g/mol
- CAS Number : 1094449-18-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The morpholino group enhances the compound's ability to penetrate cellular membranes, while the fluorine atom increases lipophilicity, potentially improving bioavailability.
Key Biological Activities:
- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been suggested that derivatives of similar structures can inhibit ATPase family AAA domain-containing protein 2 (ATAD2), which is implicated in cancer cell proliferation and survival .
- Neuroprotective Effects : The morpholino group is known for its potential neuroprotective properties, making this compound a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- Antiproliferative Studies :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
